N-Me-D-Tyr-OH

Description

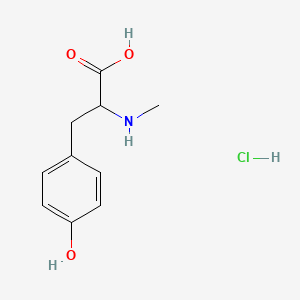

N-Me-D-Tyr-OH (N-Methyl-D-tyrosine) is a modified tyrosine derivative characterized by:

- Chirality: D-configuration at the α-carbon, distinguishing it from the naturally occurring L-tyrosine .

- Modifications: Methylation at the amino group (N-methylation), which enhances metabolic stability and alters peptide backbone conformation compared to unmodified tyrosine .

- Applications: Used as a building block in peptide synthesis, particularly in designing peptides resistant to enzymatic degradation or with tailored pharmacokinetic properties .

For example, Boc-N-Me-Tyr-OH DCHA (CAS 95105-25-2) shares the N-methyl-D-tyrosine core but includes a tert-butoxycarbonyl (Boc) protecting group and dicyclohexylammonium (DCHA) counterion .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDVIUGMMFTRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH) is a synthetic derivative of the amino acid tyrosine, characterized by the addition of a methyl group to the nitrogen atom of its amino group. This modification enhances its biological activity and makes it a valuable compound in various research fields, particularly in neuropharmacology and peptide synthesis. The compound's structural similarity to tyrosine allows it to interact with biological systems in ways that can influence neurotransmitter synthesis and function.

- Chemical Formula : C10H13NO3·HCl

- Molecular Weight : Approximately 215.68 g/mol

- Structure : The methylation alters the binding affinities of the compound, impacting its interaction with enzymes and receptors involved in neurotransmitter metabolism.

Neurotransmitter Synthesis

This compound plays a significant role in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. It acts as a substrate for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. Research indicates that this compound can influence TH activity through competitive inhibition or enhanced binding affinity due to its structural modifications.

Table 1: Comparison of Tyrosine and this compound Effects on Tyrosine Hydroxylase Activity

| Compound | Effect on TH Activity | Mechanism of Action |

|---|---|---|

| Tyrosine | Baseline Activation | Substrate for TH |

| This compound | Competitive Inhibition | Alters binding dynamics |

Enzyme Interactions

The methylation of D-tyrosine affects various enzymes involved in neurotransmitter metabolism. Studies have shown that this compound can enhance or inhibit enzyme activity compared to unmodified tyrosine. This alteration is crucial for understanding its role in pharmacological contexts.

Case Studies

- Dopaminergic Systems : In a study examining the effects of this compound on dopaminergic neurons, it was found that this compound modulates dopamine release and receptor sensitivity. The results indicated that this compound could potentially be used to develop treatments for disorders characterized by dopamine dysregulation, such as Parkinson's disease.

- Peptide Synthesis Applications : this compound has been successfully incorporated into various peptide sequences during solid-phase peptide synthesis. Its presence has been shown to enhance the stability and bioactivity of peptides, making it a valuable component in drug development.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Binding Affinity : Research indicates that the methyl group increases the compound's affinity for certain receptors, potentially leading to more effective signaling pathways in neuronal cells.

- Impact on Neurotransmitter Dynamics : this compound has been shown to alter neurotransmitter release patterns, suggesting that it could be beneficial in therapeutic settings where modulation of neurotransmitter levels is desired.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-Me-D-Tyr-OH is in the synthesis of peptides. Peptides are crucial for studying protein functions and developing new therapeutics. The incorporation of this compound into peptide sequences allows researchers to modify the properties of peptides, such as their stability and biological activity.

Key Features:

- Building Block: this compound serves as a building block in solid-phase peptide synthesis (SPPS).

- Enhanced Stability: The methylation can enhance the resistance of peptides to enzymatic degradation.

Neurotransmitter Research

This compound has significant implications in neurotransmitter research, particularly concerning catecholamines. Its structural similarity to tyrosine allows it to influence neurotransmitter synthesis and function.

- Enzyme Interaction: this compound interacts with enzymes involved in neurotransmitter metabolism, potentially enhancing or inhibiting their activity.

- Catecholamine Metabolism: Studies indicate that variations in L-tyrosine levels can affect catecholamine metabolism, suggesting that this compound may play a role in modulating these pathways .

Pharmacological Studies

The compound is also utilized in pharmacological studies due to its ability to alter binding affinities and signaling pathways within cells.

Case Study Insights:

- A study demonstrated that this compound could replace other tyrosine derivatives in opioid peptides, affecting their receptor selectivity and affinity . This highlights its potential as a tool for designing more effective drugs targeting specific receptors.

Comparison with Other Tyrosine Derivatives

To understand the unique properties of this compound, it is beneficial to compare it with other tyrosine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Non-methylated form | Essential for protein synthesis |

| N-Methyl-L-Tyrosine | Methylation at the amino group | Different stereochemistry affects activity |

| 3,4-Dihydroxyphenylalanine | Catecholamine precursor | Directly influences neurotransmitter levels |

| N-Acetyltyrosine | Acetylated form | Alters solubility and reactivity |

N-Methyl-D-Tyrosine Hydrochloride is distinguished by its specific methylation pattern, which impacts its biological activity and interactions compared to these similar compounds.

Industrial Applications

In industrial settings, this compound is used for large-scale peptide production. Its ability to enhance peptide stability makes it an attractive option for pharmaceutical manufacturing.

Production Techniques:

- Solid-Phase Peptide Synthesis: Automated systems ensure high purity and yield during production.

- Reagent Use: It serves as a reagent in various chemical processes, facilitating custom peptide synthesis.

Chemical Reactions Analysis

Chemical Reactions of N-Me-D-Tyr-OH

This compound (N-methyl-D-tyrosine hydroxide) is a non-natural amino acid derivative with applications in peptide synthesis and biochemical studies. This article examines its key chemical reactions, synthesis methods, and analytical characterization, drawing from diverse sources.

Incorporation into Peptides

This compound can be incorporated into peptides via ribosomal synthesis or solid-phase synthesis :

-

Ribosomal Synthesis :

| Incorporation Type | Yield | Key Challenge |

|---|---|---|

| Single N-methylation | ~74% | Cumulative inefficiency |

| Triple N-methylation | ~68% | Competing tRNA depletion |

-

Solid-Phase Synthesis :

Oxidation and Nitration Reactions

This compound participates in redox reactions analogous to tyrosine:

-

Oxidation :

-

Nitration :

Analytical Characterization

Key methods for analyzing this compound and its derivatives include:

-

LC-MS :

-

MALDI-MS :

-

NMR :

| Analytical Method | Application | Key Advantage |

|---|---|---|

| LC-MS | Quantify methylation completeness | High sensitivity |

| MALDI-MS | Map peptide sequences | Direct analysis of complex mixtures |

| NMR | Confirm stereochemistry | Structural elucidation |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-Me-D-Tyr-OH and related tyrosine derivatives:

Inferred from H-Tyr(Me)-OH (C₁₀H₁₃NO₃) with substitution at the amino group. *Calculated based on H-Tyr(Me)-OH’s molecular weight (195.2), assuming similar structure.

Key Comparative Insights

Chirality and Bioactivity :

- This compound’s D-configuration reduces recognition by proteolytic enzymes compared to L-tyrosine derivatives, enhancing peptide stability .

- In contrast, H-Tyr(Me)-OH (L-configuration) is more readily incorporated into natural peptide sequences but lacks the metabolic stability conferred by N-methylation .

Protecting Groups :

- Boc- and Fmoc-protected derivatives (e.g., Boc-N-Me-Tyr-OH DCHA, Fmoc-N-Me-D-Tyr(tBu)-OH) are preferred in stepwise peptide synthesis to prevent unwanted side reactions .

- This compound, lacking these groups, is typically used in late-stage synthesis or as a custom intermediate .

Methylation Position :

- N-methylation (as in this compound) alters peptide backbone flexibility and hydrogen-bonding capacity, whereas O-methylation (e.g., Fmoc-D-Tyr(Me)-OH) primarily affects side-chain interactions .

Scale and Availability :

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the protonation of the amino group, facilitating nucleophilic attack by formaldehyde to generate an imine. NaBH3CN then delivers a hydride to the imine carbon, yielding the N-methyl amine. Critical parameters include:

Yield and Stereochemical Integrity

Under optimized conditions, reductive methylation achieves yields of 70–85% for this compound. Racemization is minimal (<5%) due to the mild reaction conditions, preserving the D-configuration. Post-reaction purification typically involves ion-exchange chromatography to isolate the N-methylated product from unreacted starting material.

Silver Oxide-Mediated Alkylation with Methyl Iodide

Classical N-alkylation employs methyl iodide (MeI) in the presence of a strong base. Silver oxide (Ag₂O) acts as a proton scavenger, deprotonating the amino group to enhance nucleophilicity for Sₙ2 attack by MeI.

Procedure and Challenges

D-tyrosine is first protected at the carboxylate (e.g., as a benzyl ester) and hydroxyl (e.g., methyl ether) to prevent side reactions. The free amine is treated with Ag₂O (2 eq) and MeI (3 eq) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. Key limitations include:

Comparative Efficiency

This method affords moderate yields (50–65%) due to competing O-methylation and byproduct formation. However, it remains viable for large-scale synthesis where cost-effectiveness offsets lower efficiency.

Oxazolidinone Intermediate Strategy

The oxazolidinone approach, detailed in patent WO2004007427A1, leverages cyclic carbamate intermediates to direct N-methylation. This method is highly efficient for sterically hindered amines like tyrosine.

Synthesis of Oxazolidinones

D-tyrosine is converted to its oxazolidinone derivative by treatment with phosgene (COCl₂) or triphosgene in dichloromethane. The reaction proceeds via cyclization of the carbamate formed between the α-amino and β-hydroxyl groups:

The oxazolidinone is then reductively cleaved using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), yielding this compound.

Advantages Over Direct Methylation

-

High regioselectivity : The oxazolidinone ring prevents over-alkylation.

-

Yield enhancement : Isolated yields exceed 80% due to suppressed side reactions.

-

Stereoretention : The rigid oxazolidinone structure minimizes racemization during methylation.

Solid-Phase Synthesis Using Fmoc-Protected this compound

Fmoc-based solid-phase peptide synthesis (SPPS) enables modular incorporation of this compound into peptides. The monomer, Fmoc-D-Tyr(Me)-OH, is synthesized via reductive methylation of Fmoc-D-Tyr-OH.

Preparation of Fmoc-D-Tyr(Me)-OH

-

Protection : D-tyrosine is Fmoc-protected at the amine using Fmoc-Cl in tetrahydrofuran (THF).

-

Methylation : The Fmoc-protected amine undergoes reductive methylation (formaldehyde/NaBH3CN) to introduce the N-methyl group.

-

Deprotection : The tert-butyl ester (if present) is cleaved with TFA to yield Fmoc-D-Tyr(Me)-OH.

SPPS Integration

During peptide elongation, Fmoc-D-Tyr(Me)-OH is coupled using activators like HBTU/HOBt. The Fmoc group is removed with piperidine, exposing the N-methyl amine for subsequent couplings. This method is ideal for synthesizing N-methylated peptides with >95% purity.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield | Stereopurity | Complexity |

|---|---|---|---|---|

| Reductive Methylation | Formaldehyde, NaBH3CN | 70–85% | >95% D-enantiomer | Moderate |

| Ag₂O/MeI Alkylation | Ag₂O, MeI, H₂/Pd-C | 50–65% | 90–93% D-enantiomer | High |

| Oxazolidinone Cleavage | COCl₂, TFA, Et₃SiH | 80–86% | >98% D-enantiomer | High |

| Fmoc SPPS | Fmoc-D-Tyr(Me)-OH, HBTU | >95% | >99% D-enantiomer | Low |

The oxazolidinone method offers the best balance of yield and stereochemical fidelity, while Fmoc SPPS is optimal for peptide applications requiring high purity .

Q & A

Q. How can researchers design studies to distinguish between direct and indirect effects of this compound in complex biological systems?

- Methodological Answer: Implement perturbation experiments (e.g., siRNA knockdown of putative mediators) paired with untargeted metabolomics . Use causal inference frameworks (e.g., Bayesian networks) to disentangle direct effects from secondary pathways .

Experimental Design and Validation

Q. What controls are essential for ensuring reproducibility in assays measuring this compound’s antioxidant activity?

- Methodological Answer: Include positive controls (e.g., Trolox for radical scavenging), negative controls (solvent-only), and internal standards (e.g., ascorbic acid). Normalize results to protein concentration (via Bradford assay ) and validate with orthogonal methods (e.g., electron paramagnetic resonance) .

Q. How should researchers optimize experimental conditions for studying this compound’s interactions with membrane transporters?

- Methodological Answer: Perform transport assays in polarized cell monolayers (e.g., Caco-2) with and without transporter inhibitors (e.g., probenecid). Use LC-MS/MS for quantitation and apply Michaelis-Menten kinetics to distinguish passive diffusion from active transport .

Advanced Methodological Challenges

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for long-term studies?

Q. How can computational chemistry be leveraged to predict novel derivatives of this compound with enhanced target specificity?

- Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to screen virtual libraries. Validate top candidates via SPR-based binding assays and MD simulations for stability .

Q. What experimental frameworks are suitable for studying this compound’s role in multi-component signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.